![molecular formula C10H13F3O2S B13483011 8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride is a complex organic compound characterized by its unique dispiro structure and the presence of fluorine atoms
Preparation Methods
The synthesis of 8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride involves multiple steps, typically starting with the preparation of the core dispiro structure. The introduction of fluorine atoms and the sulfonyl fluoride group requires specific reagents and conditions. Common synthetic routes include:
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfonylation: Introduction of the sulfonyl fluoride group using reagents like sulfuryl fluoride (SO2F2) under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride.
Scientific Research Applications
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The presence of fluorine atoms enhances its reactivity and stability, allowing it to form strong bonds with target molecules. The sulfonyl fluoride group can act as an electrophile, facilitating nucleophilic attack and subsequent chemical transformations.
Comparison with Similar Compounds
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride can be compared with other similar compounds, such as:
- 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid : Similar dispiro structure but with a carboxylic acid group instead of a sulfonyl fluoride group.
- 2-Amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid hydrochloride : Contains an amino group and a carboxylic acid group, offering different reactivity and applications.
The uniqueness of 8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonyl fluoride lies in its combination of fluorine atoms and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H13F3O2S |
|---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride |
InChI |
InChI=1S/C10H13F3O2S/c11-10(12)5-9(6-10)3-8(4-9)1-7(2-8)16(13,14)15/h7H,1-6H2 |
InChI Key |
LGHWJDMXESVNKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)
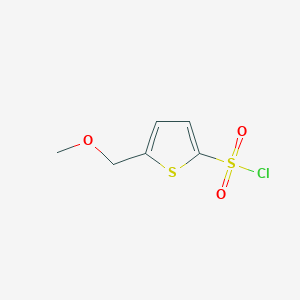
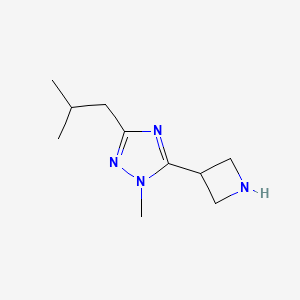
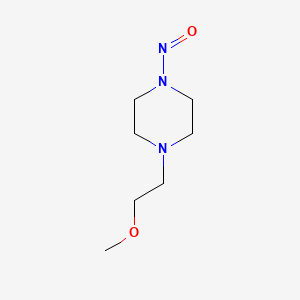
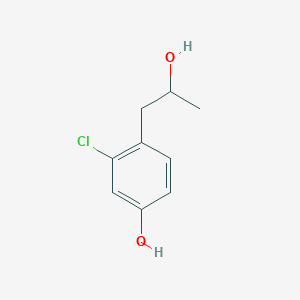
![2-{4-[(Dimethylamino)methyl]oxan-4-yl}acetic acid hydrochloride](/img/structure/B13482972.png)
![methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)
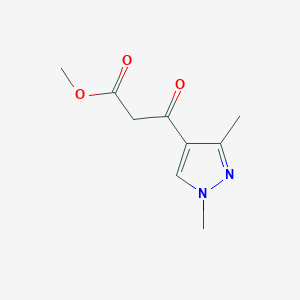
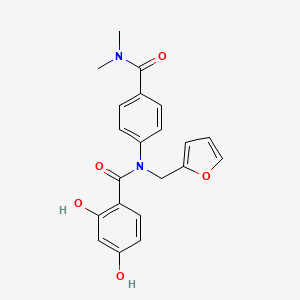
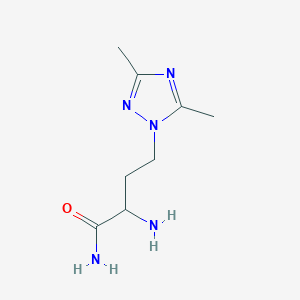
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
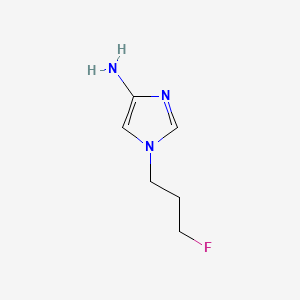
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)

